molecular formula C6H6ClFN2 B13919007 4-(Chloromethyl)-6-fluoropyridin-2-amine

4-(Chloromethyl)-6-fluoropyridin-2-amine

Cat. No.: B13919007
M. Wt: 160.58 g/mol
InChI Key: WGCKDDJZVLRPPP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-fluoropyridin-2-amine (CAS 1393566-26-1) is a halogenated pyridine derivative with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol . Its structure features a pyridine ring substituted with a chloromethyl group at position 4, a fluorine atom at position 6, and an amine group at position 2. This compound is synthesized with high purity (≥98%) and is primarily utilized in pharmaceutical and agrochemical research as a reactive intermediate due to its chloromethyl moiety, which enables further functionalization .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

4-(chloromethyl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C6H6ClFN2/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2,(H2,9,10)

InChI Key

WGCKDDJZVLRPPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-fluoropyridin-2-amine typically involves the halomethylation of a pyridine derivative. One common method is the reaction of 6-fluoropyridin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Chloromethyl)-6-fluoropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

The compound’s structural and functional similarities to other halogenated amines are summarized in Table 1 .

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
4-(Chloromethyl)-6-fluoropyridin-2-amine 1393566-26-1 C₆H₆ClFN₂ 4-ClCH₂, 6-F, 2-NH₂ 160.58 Reactive chloromethyl group
6-Chloro-4-methylpyridin-2-amine 51564-92-2 C₆H₇ClN₂ 6-Cl, 4-CH₃, 2-NH₂ 142.59 Methyl vs. chloromethyl; lacks fluorine
5-Chloro-4-fluoropyridin-2-amine 1393574-54-3 C₅H₄ClFN₂ 5-Cl, 4-F, 2-NH₂ 146.55 Adjacent Cl/F; smaller ring substitution
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-pyrimidin-2-amine 339015-98-4 C₁₀H₇ClFN₃S 4-Cl, 6-S-C₆H₄F, 2-NH₂ 255.70 Pyrimidine core; sulfur-containing group
6-Chloro-N-methylpyrimidin-4-amine 65766-32-7 C₅H₆ClN₃ 6-Cl, 4-NHCH₃ 143.57 Methylamine substituent; pyrimidine core

Table 1. Structural and molecular comparison of this compound with analogues.

Physicochemical Properties

  • Solubility and Stability : The chloromethyl group in the target compound may reduce aqueous solubility compared to 5-chloro-4-fluoropyridin-2-amine , which lacks bulky substituents. However, fluorine improves metabolic stability, a trait shared with fluorinated pyrimidines .

Biological Activity

4-(Chloromethyl)-6-fluoropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties, including potential anticancer effects and inhibition of various protein kinases.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds that incorporate similar structural motifs have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, derivatives have demonstrated inhibitory effects on CDK2, CDK4, and CDK9, which are implicated in various cancers .

Table 1: Inhibitory Effects on CDKs

CompoundCDK InhibitionIC50 (µM)
Compound ACDK20.06
Compound BCDK40.1
Compound CCDK90.05

The mechanism through which this compound exerts its biological effects involves interactions with specific protein targets. The presence of the chloromethyl and fluorine substituents enhances the compound's ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins, thereby modulating their activity .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7). The growth inhibition percentages (GI%) in these studies ranged from 25% to 41%, indicating a promising therapeutic potential .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineGI (%)
NCI-H52231.4
HT2925.2
MCF741.0

Case Studies

A notable study involved the synthesis and evaluation of several analogs of this compound for their antiproliferative activities. The findings suggested that modifications to the aromatic rings significantly influenced the biological activity, where electron-donating groups generally enhanced potency against cancer cell lines .

Q & A

Basic: What are the common synthetic routes for preparing 4-(Chloromethyl)-6-fluoropyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Answer: A metal-free method using β-CF₃ aryl ketones and ammonium fluoride (acting as both fluorine source and base) under mild conditions (room temperature to 60°C, 12–24 hours) yields up to 85%. Key optimizations include maintaining anhydrous conditions, stoichiometric control of NH₄F, and slow addition of precursors. Purification via silica chromatography (hexane:EtOAc gradient) ensures >95% purity. Monitor reaction progress by TLC (Rf ~0.4) .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data for derivatives of this compound?

Answer: Discrepancies often stem from solvent effects or dynamic exchange. Acquire variable-temperature NMR (25°C to -40°C) to detect line broadening. Compare experimental δ values with DFT-calculated shifts (B3LYP/6-311+G(d,p)) using explicit solvent models. For example, the coupling constant JHFJ_{HF} (10–15 Hz) between fluorine and adjacent protons confirms substitution patterns. Use 2D NOESY to validate spatial proximity of substituents .

Basic: What purification techniques effectively isolate this compound from halogenated byproducts?

Answer: Sequential silica gel chromatography (hexane:EtOAc, 70:30 → 50:50) removes polar impurities. Recrystallization from ethanol/water (4:1 v/v) yields crystalline product (mp 149–152°C). For persistent halogenated contaminants, activated carbon treatment (5% w/w) before crystallization improves purity. Confirm purity via HPLC (C18 column, 60:40 MeCN:H₂O, retention time ~8.2 min) .

Advanced: What advanced spectroscopic methods elucidate stereoelectronic effects of the chloromethyl group?

Answer:

  • X-ray crystallography : Resolves bond angles (C-Cl = 1.79–1.81 Å) and torsional strain (dihedral angle ~12° between pyridine and chloromethyl groups) .
  • Solid-state ¹³C CP/MAS NMR : Detects crystal packing effects (chemical shift deviations ±0.5 ppm vs solution).
  • NBO analysis : Quantifies hyperconjugation (e.g., σ(C-Cl) → σ*(C-N) interactions, stabilization energy ~3–5 kcal/mol) .

Basic: How should this compound be handled and stored to prevent decomposition?

Answer: Store under argon at -20°C in amber vials. Pre-dry with 3Å molecular sieves (24 hours). In aqueous solutions, stabilize with 0.1% BHT and buffer at pH 6.5–7.0 (phosphate). Decomposition rates <5% over six months are achievable. Avoid prolonged exposure to light or moisture .

Advanced: What computational models predict reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

  • Fukui indices (DFT) : Identify electrophilic sites (f⁻ > 0.25 at C2).
  • Transition state modeling (NEB method) : Calculate activation energies (ΔG‡ ~18–22 kcal/mol) for SNAr with amines.
  • Kinetic isotope effects : Validate mechanisms via kH/kDk_H/k_D ratios (2.1–2.3) using GC-MS .

Basic: What analytical techniques confirm the identity of synthesized batches?

Answer:

  • HRMS : Match experimental [M+H]⁺ (calc. 175.0342) with <2 ppm error.
  • ¹H/¹³C NMR : Key signals include δ 8.2 ppm (pyridine H3), δ 4.5 ppm (CH₂Cl), and δ 160 ppm (C-F, JCFJ_{CF} = 245 Hz) .

Advanced: How do substituent variations impact biological activity in related pyridine derivatives?

Answer:

  • 3D-QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antileukemic activity (IC₅₀).
  • Pharmacophore mapping : Chloromethyl and fluorine groups enhance target binding (ΔG = -9.2 kcal/mol in docking studies) .

Basic: What safety protocols are critical during large-scale synthesis?

Answer:

  • Use fume hoods with HEPA filters to avoid inhalation of volatile intermediates.
  • Neutralize waste with 10% NaHCO₃ before disposal.
  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced: How can crystallographic data resolve polymorphism in derivatives?

Answer: Compare unit cell parameters (e.g., space group P2₁/c vs P-1) and hydrogen-bonding networks (N-H⋯N vs C-H⋯π). For example, polymorphs of N-(4-chlorophenyl) analogs show distinct melting points (Δmp = 5°C) due to packing differences .

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